4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole
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Overview
Description
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of bromine, methyl, and two nitro groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 4-bromo-1-methyl-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of hydrogen atoms by nitro groups at the 3 and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-azido-1-methyl-3,5-dinitro-1H-pyrazole or 4-thiocyanato-1-methyl-3,5-dinitro-1H-pyrazole.
Reduction: Formation of 4-bromo-1-methyl-3,5-diamino-1H-pyrazole.
Oxidation: Formation of 4-bromo-1-carboxy-3,5-dinitro-1H-pyrazole.
Scientific Research Applications
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups can enhance its reactivity and ability to form hydrogen bonds, influencing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-3-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both bromine and two nitro groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications such as the synthesis of energetic materials and bioactive compounds .
Properties
CAS No. |
32683-45-7 |
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Molecular Formula |
C4H3BrN4O4 |
Molecular Weight |
251.00 g/mol |
IUPAC Name |
4-bromo-1-methyl-3,5-dinitropyrazole |
InChI |
InChI=1S/C4H3BrN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3 |
InChI Key |
LMYUYWQHNLQBNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
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